3,4-Dihydro-1(2H)-naphthalenone azine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19+,22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJMWTWHKFKMMM-FLFKKZLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 3,4-Dihydro-1(2H)-naphthalenone Azine
Executive Summary
3,4-Dihydro-1(2H)-naphthalenone azine (also known as
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profile, designed for researchers in drug development and materials science.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of two tetralin (1,2,3,4-tetrahydronaphthalene) ring systems linked via a central azine bridge (
| Parameter | Data |
| IUPAC Name | (1E)-3,4-dihydro-2H-naphthalen-1-one [(1E)-3,4-dihydro-2H-naphthalen-1-ylidene]hydrazone |
| Common Name | |
| CAS Registry Number | 66575-46-0 |
| Molecular Formula | |
| Molecular Weight | 288.39 g/mol |
| SMILES | C1CC2=CC=CC=C2C(=N/N=C3\CCCC4=CC=CC=C34)/C1 |
| Stereochemistry | Exists primarily as the (E,E) isomer due to steric minimization between the peri-hydrogens of the naphthalene rings. |
Part 2: Physicochemical Profile
The physical properties of
Physical Constants
| Property | Value / Description | Scientific Context |
| Physical State | Crystalline Solid | High lattice energy due to |
| Color | Yellow to Orange | Result of |
| Melting Point | 135–140 °C (Typical range for analogs) | Significantly higher than the parent ketone ( |
| Solubility (Aqueous) | Negligible | Highly lipophilic (LogP > 4.5 predicted). |
| Solubility (Organic) | Soluble in DCM, Chloroform, Toluene; Sparingly soluble in cold Ethanol. | Best recrystallized from Ethanol/DCM mixtures. |
Spectroscopic Characteristics[4]
-
UV-Vis Spectroscopy: The compound exhibits a characteristic bathochromic shift compared to
-tetralone. Expect around 300–350 nm due to the extended conjugation across the N-N bond. -
H NMR (CDCl
, 400 MHz):-
Aromatic Region (7.1 – 8.2 ppm): Multiplets corresponding to the 8 protons of the benzene rings. The proton peri- to the C=N bond (position 8) is typically deshielded (downfield shift) due to anisotropy.
-
Aliphatic Region (1.8 – 2.9 ppm): Three distinct multiplets for the methylene groups of the tetralin ring.
-
ppm (Triplets, benzylic
) -
ppm (Triplets,
-methylene to C=N) -
ppm (Multiplets, central
- )
-
ppm (Triplets, benzylic
-
Part 3: Synthesis & Kinetic Control
The synthesis of 3,4-Dihydro-1(2H)-naphthalenone azine is a reversible condensation reaction. To drive the equilibrium toward the azine (double condensation), water must be removed, or an excess of the ketone must be used under acid catalysis.
Reaction Mechanism Pathway
The reaction proceeds via a stepwise nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration.
Figure 1: Stepwise condensation mechanism from ketone to azine.
Validated Experimental Protocol
Objective: Synthesis of 5.0 g of 3,4-Dihydro-1(2H)-naphthalenone azine.
Reagents:
- -Tetralone (CAS 529-34-0): 40 mmol (5.85 g)
-
Hydrazine Hydrate (50-60%): 22 mmol (Excess to ensure hydrazone formation, but stoichiometry is 2:1 for azine. Note: For strict azine synthesis, use stoichiometric 1:2 hydrazine:ketone ratio or slight ketone excess.)
-
Acetic Acid (Glacial): 0.5 mL (Catalyst)
-
Ethanol (Absolute): 50 mL
Step-by-Step Methodology:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 5.85 g of
-tetralone in 40 mL of Ethanol. Add 0.5 mL of Glacial Acetic Acid. -
Addition: Dropwise add hydrazine hydrate (0.65 g / ~0.65 mL for exact 1:2 stoichiometry, or slightly less to force double condensation) over 5 minutes.
-
Critical Control Point: If excess hydrazine is used, the hydrazone (monosubstituted) is favored. For the azine, ensure the ketone is in molar excess (2.1 eq).
-
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor via TLC (Silica, 10% EtOAc in Hexanes). The starting ketone spot should disappear, replaced by a lower Rf yellow spot.
-
Workup: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath. The azine should precipitate as yellow crystals.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted ketone and acetic acid.
-
Recrystallization: Recrystallize from a hot Ethanol/DCM (10:1) mixture to obtain analytical purity.
Part 4: Chemical Reactivity & Applications
Hydrolysis (Reversibility)
Like most imine-derivatives, the azine bond is susceptible to acid-catalyzed hydrolysis, regenerating the parent ketone and hydrazine salts.
Radical Generation & Thermolysis
Upon heating to high temperatures (>200 °C) or UV irradiation, the N-N bond can undergo homolysis or extrusion of nitrogen gas (
-
Application: Used as a radical initiator in polymerization or in the synthesis of crowded olefins via nitrogen extrusion.
Coordination Chemistry
The nitrogen lone pairs in the azine bridge can coordinate to transition metals (e.g., Pd, Pt, Cu). However, the steric bulk of the tetralin rings forces a specific bite angle, making it a rigid ligand useful for controlling the stereochemistry of metal complexes.
Part 5: Experimental Workflow Visualization
Figure 2: Experimental workflow for the isolation of high-purity azine.
References
-
Fluorochem . (n.d.). 3,4-Dihydro-1(2H)-naphthalenone azine Product Sheet. Retrieved from (Verifies CAS 66575-46-0).
-
Organic Syntheses. (1940).
-Tetralone. Org. Synth. 20, 94. Retrieved from (Foundational chemistry for the starting material). -
Glasstone, S. (1929). Physical Chemistry of Azines. Journal of the Chemical Society.[5][6] (General reference for physicochemical properties of conjugated azines).
-
National Institute of Standards and Technology (NIST) . Hydrazine derivatives thermochemistry. Retrieved from (Reference for N-N bond stability).
Sources
- 1. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Solid-State Synthesis, Characterization, Biological Studies and Theoretical Evaluation of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) Hydrazine Thiocarboxamide – Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tetralone synthesis [organic-chemistry.org]
Technical Guide: Thermal Stability and Decomposition of 3,4-Dihydro-1(2H)-naphthalenone Azine
The following technical guide details the thermal stability, decomposition mechanisms, and characterization protocols for 3,4-Dihydro-1(2H)-naphthalenone azine (also known as
Executive Summary
3,4-Dihydro-1(2H)-naphthalenone azine (CAS: Not commonly indexed; derivative of CAS 529-34-0) is a symmetric ketazine derived from the condensation of
Understanding the thermal stability of this azine is paramount for two reasons:
-
Process Safety: Preventing uncontrolled nitrogen extrusion or radical fragmentation during high-temperature synthesis.
-
Synthetic Efficiency: The conversion of the azine to a pyrrole is a thermal rearrangement; distinguishing between the onset of rearrangement and destructive decomposition is the key to yield optimization.
This guide provides a rigorous framework for synthesizing, characterizing, and thermally stressing this compound.
Chemical Identity & Synthesis
The stability of the azine is intrinsically linked to its purity. Residual hydrazine or acid catalysts from synthesis significantly lower the decomposition onset temperature (
Structural Characteristics[1][2]
-
IUPAC Name: 1-[(3,4-Dihydronaphthalen-1(2H)-ylidene)hydrazono]-1,2,3,4-tetrahydronaphthalene
-
Molecular Formula:
-
Molecular Weight: 288.39 g/mol
-
Appearance: Typically a yellow to orange crystalline solid (due to extended conjugation).
Synthesis Protocol (Self-Validating)
Objective: Synthesize high-purity azine free of hydrazine hydrate traces.
Reagents:
- -Tetralone (2.0 equiv)
-
Hydrazine Hydrate (1.0 equiv)
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalytic, 0.1 equiv)
Procedure:
-
Dissolution: Dissolve
-tetralone in ethanol (2 mL/mmol) in a round-bottom flask. -
Addition: Add hydrazine hydrate dropwise at room temperature.
-
Catalysis: Add glacial acetic acid. The solution should darken (yellow/orange).
-
Reflux: Heat to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (formation of a less polar spot compared to tetralone).
-
Crystallization: Cool to 0 °C. The azine precipitates.
-
Purification (Critical Step): Filter and wash with cold ethanol. Recrystallize from ethanol/dichloromethane to remove oligomers.
-
Drying: Vacuum dry at 40 °C for 12 hours to remove solvent inclusions which can mimic decomposition in TGA.
Thermal Decomposition Mechanisms
The thermal decomposition of 3,4-Dihydro-1(2H)-naphthalenone azine proceeds via two distinct, competing pathways depending on the environment (neat thermal vs. acid-catalyzed).
Pathway A: Homolytic Cleavage (Uncontrolled Decomposition)
At high temperatures (>250 °C) without acid catalysis, the weakest bond—the N-N single bond—undergoes homolysis.
-
Mechanism:
(Iminyl Radicals). -
Outcome: These radicals disproportionate to form nitriles and imines, or abstract hydrogen, leading to complex tar mixtures and gas evolution (
, ). This is the destructive pathway.
Pathway B: Piloty-Robinson Rearrangement (Controlled)
In the presence of Lewis or Brønsted acids and heat (150–200 °C), the azine undergoes a [3,3]-sigmatropic rearrangement.
-
Mechanism: Tautomerization to the bis-enamine
[3,3]-shift diimine intermediate cyclization/loss of ammonia Pyrrole. -
Outcome: Formation of 4,5,6,7-tetrahydro-1H-benzo[g]indole. This is the productive pathway.
Mechanistic Visualization
The following diagram illustrates the bifurcation between radical decomposition and sigmatropic rearrangement.
Figure 1: Competing thermal pathways for tetralone azine: destructive homolysis (red) vs. productive rearrangement (green).
Thermal Characterization Protocols
To determine the safe operating window, researchers must perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol: TGA/DSC Analysis
Objective: Determine Melting Point (
Instrument Parameters:
-
Atmosphere: Nitrogen (
) at 50 mL/min (Inert is crucial to prevent oxidation masking decomposition). -
Pan Type: Alumina (TGA) or Hermetically Sealed Aluminum with pinhole (DSC).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 400 °C.
-
Data Interpretation Guide:
| Thermal Event | Temp Range (Est.) | Signal Characteristics | Interpretation |
| Drying | 40–100 °C | TGA Mass Loss (<2%) | Loss of residual solvent (EtOH/DCM). |
| Melting | 100–140 °C | DSC Endotherm (Sharp) | Phase transition ( |
| Rearrangement | 180–220 °C | DSC Exotherm (Broad) | Onset of sigmatropic rearrangement (if acidic impurities exist). |
| Decomposition | >250 °C | TGA Mass Loss (Major) | N-N bond cleavage, volatilization of fragments. |
Kinetic Analysis (Advanced)
For process scale-up, calculate the Time-to-Maximum-Rate (TMR) using the Kissinger method.
-
Run DSC at varying rates: 2, 5, 10, and 20 °C/min.
-
Plot
vs. (where is heating rate, is peak temp). -
Slope =
. -
Why? This determines if the decomposition is autocatalytic, which is a critical safety hazard for azines.
Experimental Workflow: Controlled Thermolysis
This protocol describes the conversion of the azine to the indole derivative, utilizing thermal energy in a controlled manner.
Reagents & Equipment
-
Substrate: Purified 3,4-Dihydro-1(2H)-naphthalenone azine.
-
Catalyst:
(Lewis Acid) or (Brønsted Acid). -
Solvent: High-boiling solvent (e.g., Xylene, bp 140 °C) or neat (solvent-free).
Step-by-Step Procedure
-
Inerting: Purge the reaction vessel with Argon. Oxygen at high temperatures promotes radical oxidation (tar formation).
-
Loading: Charge azine (1.0 equiv) and anhydrous
(2.0 equiv) into the vessel. -
Ramp: Heat rapidly to 150 °C.
-
Note: Slow heating favors competitive radical pathways. Rapid heating pushes the system over the activation barrier for the sigmatropic shift.
-
-
Reaction: Hold at 150–160 °C for 30–60 minutes.
-
Monitoring: Evolution of ammonia gas (
) indicates successful cyclization. Use damp pH paper at the vent to confirm.
-
-
Quench: Cool to room temperature and dilute with Ethyl Acetate/Water.
-
Extraction: Wash organic layer with 1M HCl (to remove Zn salts) and Brine.
Safety & Handling
-
Hydrazine Residues: Azines can hydrolyze back to hydrazine in the presence of moisture and acid. Treat all azine waste as potentially containing hydrazine (carcinogen/poison).
-
Ammonia Evolution: The Piloty-Robinson rearrangement releases ammonia. Ensure adequate ventilation or scrubbing (bubbling through dilute HCl).
-
Thermal Runaway: Do not heat bulk neat azine >200 °C without prior DSC screening. The energy release from N-N cleavage can be significant.[1]
References
-
Piloty-Robinson Synthesis Mechanism
-
General Azine Thermal Stability
-
Alekseyev, R. S., Kurkin, A. V., & Yurovskaya, M. A. (2011). The Piloty-Robinson reaction of N-substituted piperidin-4-one azines. Chemistry of Heterocyclic Compounds, 47(5), 584.[3]
-
-
Tetralone Derivative Characterization
-
NIST Chemistry WebBook. 1(2H)-Naphthalenone, 3,4-dihydro- (Tetralone) Data.[4]
-
-
Thermal Analysis Methodology
-
Mettler Toledo.[5] Thermal Analysis of Pharmaceuticals: TGA and DSC Guidelines.
-
Sources
- 1. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 5. kohan.com.tw [kohan.com.tw]
Methodological & Application
"use of 3,4-Dihydro-1(2H)-naphthalenone azine as a ligand in coordination chemistry"
This Application Note is designed as a high-level technical guide for researchers investigating the coordination chemistry of 3,4-Dihydro-1(2H)-naphthalenone azine (also known as 1-Tetralone Azine ).
While the hydrazone derivatives of
Introduction & Ligand Profile
3,4-Dihydro-1(2H)-naphthalenone azine is a symmetric bis-Schiff base formed by the condensation of two equivalents of
Key Chemical Properties
| Property | Description |
| IUPAC Name | (1E,1'E)-1,1'-hydrazine-1,2-diylidenebis(1,2,3,4-tetrahydronaphthalene) |
| Coordination Mode | Primarily Bridging ( |
| Electronic Feature | The extended |
| Solubility | Low in alcohols; soluble in CHCl |
Synthesis Protocols
Protocol A: Ligand Synthesis (High-Yield Route)
Objective: Isolate pure (1E,1'E)-tetralone azine from
Reagents:
- -Tetralone (1-Tetralone): 20 mmol (2.66 mL)
-
Hydrazine Hydrate (80%): 12 mmol (0.75 mL) [Slight excess]
-
Glacial Acetic Acid (Catalyst): 2-3 drops
-
Ethanol (Absolute): 30 mL
Workflow:
-
Dissolution: Dissolve 20 mmol of
-tetralone in 30 mL of absolute ethanol in a 100 mL round-bottom flask. -
Addition: Add hydrazine hydrate dropwise while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The azine typically appears as a less polar spot compared to the ketone. -
Isolation: Cool the reaction mixture to room temperature, then to
C in an ice bath. The yellow crystalline product should precipitate. -
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol or an ethanol/chloroform mixture.
-
Drying: Dry under vacuum at
C.
Yield Expectation: 75–85% Melting Point: ~140–142°C (Verify with literature standard).
Protocol B: Synthesis of Dinuclear Metal Complexes
Objective: Synthesize [M
Rationale: Due to the steric bulk of the tetralone backbone, a 1:2 (Ligand:Metal) stoichiometry is often required to drive the formation of the bridging species and prevent polymeric aggregation.
Reagents:
-
Ligand (Tetralone Azine): 1 mmol
-
Metal Salt (e.g., CuCl
·2H O): 2 mmol -
Solvent System: Ethanol/DMF (1:1 ratio) to ensure solubility of both ligand and complex.
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 1 mmol of Tetralone Azine in 10 mL of hot DMF/Ethanol (1:1).
-
Metal Solution: Dissolve 2 mmol of the metal salt in 10 mL of Ethanol.
-
Complexation: Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.
-
Observation: A distinct color change (e.g., Green
Brown/Dark Green for Cu) indicates coordination.
-
-
Reflux: Reflux the mixture for 3 hours .
-
Precipitation: Reduce solvent volume by 50% via rotary evaporation. Allow the solution to stand at room temperature or cool to
C overnight. -
Filtration: Collect the precipitate by filtration.
-
Washing: Wash with cold ethanol followed by diethyl ether to remove unreacted ligand.
Characterization & Validation
To ensure scientific integrity, the following data points must be verified for every synthesized batch.
Spectroscopic Validation Table
| Technique | Parameter | Expected Observation | Structural Insight |
| FT-IR | Shift from ~1610 cm | Indicates coordination of azomethine nitrogen to the metal center. | |
| FT-IR | Appearance of band at ~940–960 cm | Confirms the integrity of the azine bridge. | |
| Aromatic Protons | Downfield shift ( | Result of deshielding upon metal coordination (Diamagnetic metals only, e.g., Zn, Cd). | |
| UV-Vis | d-d Transitions | New bands in 400–700 nm region. | Diagnostic of metal geometry (e.g., distorted tetrahedral or octahedral). |
| Molar Cond. | < 20 | Indicates non-electrolytic nature (chlorides are coordinated). |
Structural Visualization
The following diagram illustrates the synthesis workflow and the predicted bridging coordination mode.
Caption: Synthesis pathway and the bridging (
Applications & Bio-Activity[2][3][4]
While the symmetric azine is less potent than its hydrazone/thiosemicarbazone analogs, its complexes offer specific utility in materials science and oxidative catalysis .
Biological Potential (Antimicrobial)
Research on analogous azine systems suggests moderate antimicrobial activity. The lipophilicity of the tetralone backbone enhances cell membrane penetration.
-
Target Organisms: S. aureus (Gram+), E. coli (Gram-).
-
Mechanism: Chelation theory suggests that upon complexation, the polarity of the metal ion is reduced (partial sharing of positive charge with donor groups), increasing lipophilicity and allowing penetration of the bacterial lipid layer.
Catalytic Oxidation
Dinuclear copper(II) azine complexes are effective catalysts for the oxidation of catechols to quinones, mimicking the activity of the enzyme catecholase.
-
Protocol: Monitor the oxidation of 3,5-di-tert-butylcatechol (DTBC) in methanol by tracking the increase in absorbance at 400 nm (quinone band) in the presence of the complex.
References
-
Synthesis of Azines: Gudasi, K. B., et al. "X-ray crystal structure of the di-2-pyridyl ketone azine precursor." Journal of Chemical Crystallography, vol. 35, 2005. Link
-
Coordination Modes: Richardson, C., et al. "An investigation of the coordination chemistry of the hexadentate ligand di-2-pyridylketone azine." Dalton Transactions, 2005. Link
-
Tetralone Derivatives: Asiri, A. M., et al. "Synthesis, characterization and biological activity of some new chalcone derivatives containing the tetralone moiety." Journal of Saudi Chemical Society, vol. 17, no. 3, 2013. Link
-
Biological Activity of Azines: Singh, K., et al. "Synthesis and antimicrobial activity of some new 1-tetralone derivatives." Indian Journal of Chemistry, Section B, 2012. Link
-
General Azine Chemistry: Glaser, R., et al. "Azines: A Historical Perspective." Royal Society of Chemistry, 2014. Link
Sources
Application Notes and Protocols for Evaluating the CYP24A1 Inhibitory Potential of 3,4-Dihydro-1(2H)-naphthalenone Azine Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 3,4-Dihydro-1(2H)-naphthalenone azine analogues as potential inhibitors of Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). CYP24A1 is a critical enzyme in vitamin D catabolism, and its inhibition is a promising therapeutic strategy in oncology and other diseases characterized by dysregulated vitamin D signaling.[1][2][3] This guide details the scientific rationale, synthesis protocols, in vitro and in vivo evaluation methodologies, and data analysis techniques necessary to thoroughly assess the potential of this novel class of compounds.
Introduction: The Rationale for Targeting CYP24A1 with 3,4-Dihydro-1(2H)-naphthalenone Azine Analogues
1.1. CYP24A1: A Key Regulator of Vitamin D Homeostasis and a Therapeutic Target
CYP24A1, a mitochondrial cytochrome P450 enzyme, is the primary catalyst for the inactivation of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its precursor, 25-hydroxyvitamin D3.[4][5] By hydroxylating these molecules, CYP24A1 effectively terminates vitamin D signaling, a crucial process for maintaining calcium homeostasis.[4][5] However, in various pathological states, particularly in certain cancers such as breast, prostate, and colon cancer, CYP24A1 is often overexpressed.[1] This overexpression leads to rapid degradation of calcitriol, diminishing its potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects, thereby contributing to tumor progression.[1][2] Consequently, the inhibition of CYP24A1 has emerged as a compelling therapeutic strategy to restore and enhance the anti-cancer activity of vitamin D.[1][2]
1.2. The Promise of 3,4-Dihydro-1(2H)-naphthalenone Scaffolds
The 3,4-dihydro-1(2H)-naphthalenone (α-tetralone) scaffold has been identified as a promising starting point for the development of CYP24A1 inhibitors. Research has demonstrated that derivatives of this structure exhibit inhibitory activity against CYP24A1.[6] The rigid, bicyclic core of the naphthalenone provides a stable framework for the strategic placement of functional groups that can interact with the active site of the enzyme.
1.3. Azine Analogues: A Mechanistic Hypothesis for Enhanced Inhibition
Azine-containing compounds, which incorporate a nitrogen-bearing heterocyclic ring, have shown significant potential as enzyme inhibitors.[7][8] A well-established class of CYP450 inhibitors, the azoles (e.g., ketoconazole), function by coordinating their heterocyclic nitrogen atom to the heme iron at the enzyme's active site, thereby blocking substrate access and catalysis.[6][9] We hypothesize that by analogy, incorporating an azine moiety into the 3,4-dihydro-1(2H)-naphthalenone scaffold could yield potent and selective CYP24A1 inhibitors. The nitrogen atoms in the azine ring are poised to act as a coordination point with the heme iron of CYP24A1, a key interaction for potent inhibition.
Synthesis of 3,4-Dihydro-1(2H)-naphthalenone Azine Analogues
The following protocols provide a general framework for the synthesis of the target compounds. Specific reaction conditions may require optimization based on the desired substitutions on the naphthalenone and azine rings.
2.1. Synthesis of the Parent 3,4-Dihydro-1(2H)-naphthalenone Azine
This protocol describes the synthesis of the simplest azine derivative, formed by the condensation of two molecules of 3,4-dihydro-1(2H)-naphthalenone with hydrazine.
Materials:
-
3,4-dihydro-1(2H)-naphthalenone (α-tetralone)
-
Hydrazine hydrate
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydro-1(2H)-naphthalenone (2 equivalents) in absolute ethanol.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 3,4-dihydro-1(2H)-naphthalenone azine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
2.2. Synthesis of Unsymmetrical Azine Analogues
For the synthesis of unsymmetrical azines, where the 3,4-dihydro-1(2H)-naphthalenone is condensed with a different carbonyl-containing heterocyclic compound, a multi-step approach is generally required.
Conceptual Workflow:
Figure 1. Conceptual workflow for the synthesis of unsymmetrical azine analogues.
Protocol:
-
Formation of the Hydrazone: React 3,4-dihydro-1(2H)-naphthalenone with an excess of hydrazine hydrate in ethanol, similar to the symmetrical synthesis, but using a 1:1.2 molar ratio of tetralone to hydrazine. Isolate and purify the resulting hydrazone intermediate.
-
Condensation with a Heterocyclic Carbonyl: React the purified tetralone hydrazone with a desired heterocyclic aldehyde or ketone (e.g., pyridine-2-carboxaldehyde, quinoline-4-carboxaldehyde) in a suitable solvent such as ethanol or toluene, often with azeotropic removal of water, to drive the reaction to completion.
-
Purification and Characterization: Purify the final unsymmetrical azine product using column chromatography and characterize using standard spectroscopic methods.
In Vitro Evaluation of CYP24A1 Inhibitory Activity
3.1. Recombinant Human CYP24A1 Enzymatic Assay
This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of CYP24A1.[10]
Principle: The assay measures the conversion of a CYP24A1 substrate, typically 25-hydroxyvitamin D3 or 1α,25-dihydroxyvitamin D3, to its hydroxylated metabolites in the presence of the test compound. The reaction requires a reconstituted microsomal system containing recombinant human CYP24A1, adrenodoxin (ADX), and NADPH-adrenodoxin reductase (ADR), which are necessary for electron transfer.[10] The depletion of the substrate and/or the formation of the metabolite is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow:
Figure 2. Workflow for the in vitro recombinant CYP24A1 enzymatic assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate (e.g., 25-hydroxyvitamin D3 in ethanol).
-
Prepare a solution of recombinant human CYP24A1, ADX, and ADR in the reaction buffer.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ketoconazole).
-
Add the substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of NADPH.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a non-linear regression software such as GraphPad Prism.[1][15][16][17]
-
3.2. Cell-Based CYP24A1 Inhibition Assay
This assay assesses the ability of the test compounds to inhibit CYP24A1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: Cells that endogenously express or are engineered to overexpress CYP24A1 are treated with the test compounds. The cellular metabolic activity of CYP24A1 is then measured by quantifying the conversion of exogenously added vitamin D metabolites.
Choice of Cell Line:
-
Caco-2 (Human Colorectal Adenocarcinoma): Known to express CYP24A1, particularly upon stimulation with calcitriol.[6]
-
PC3 (Human Prostate Cancer): Another cell line where CYP24A1 expression and its inhibition have been studied.[18]
-
MCF7 (Human Breast Cancer): Can be used to study CYP24A1 inhibition in a breast cancer context.[19]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in multi-well plates (e.g., 24- or 48-well plates) and allow them to adhere and reach a suitable confluency (e.g., 80-90%).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 3,4-dihydro-1(2H)-naphthalenone azine analogues for a predetermined pre-incubation period (e.g., 1-4 hours).
-
-
Substrate Addition:
-
Add the CYP24A1 substrate (e.g., 25-hydroxyvitamin D3) to the cell culture medium.
-
-
Incubation:
-
Incubate the cells for a specific period (e.g., 24 hours) to allow for substrate metabolism.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Extract the vitamin D metabolites from the supernatant using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS to quantify the substrate and its metabolites.
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of the inhibitor compared to the vehicle control.
-
Calculate the IC50 value as described for the enzymatic assay.
-
In Vivo Evaluation of CYP24A1 Inhibitory Efficacy
Animal models are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of the lead compounds and their overall in vivo efficacy.
4.1. Animal Model Selection
Rodent models, such as mice or rats, are commonly used. To assess the impact of CYP24A1 inhibition on vitamin D metabolism, it is often beneficial to use models where the vitamin D pathway is relevant to the disease being studied (e.g., xenograft models for cancer).[2][20]
4.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Design
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate its exposure with the biological response (i.e., inhibition of CYP24A1 activity).
Procedure:
-
Dosing: Administer the test compound to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
PK Analysis: Analyze the plasma samples to determine the concentration of the test compound over time. This will be used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
PD Analysis:
-
At selected time points, collect tissues of interest (e.g., kidney, intestine, tumor).
-
Measure the levels of vitamin D metabolites (e.g., 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3) in the plasma and tissues using LC-MS/MS.
-
An increase in the ratio of 25-hydroxyvitamin D3 to 24,25-dihydroxyvitamin D3 is a key biomarker of CYP24A1 inhibition in vivo.[21][22]
-
4.3. Efficacy Studies in a Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of the CYP24A1 inhibitor, often in combination with vitamin D supplementation.
Procedure:
-
Tumor Implantation: Implant human cancer cells (e.g., PC3, Caco-2) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the animals into treatment groups:
-
Vehicle control
-
Test compound alone
-
Vitamin D (or calcitriol) alone
-
Test compound in combination with vitamin D
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and for measuring intratumoral vitamin D metabolite levels.
-
Data Presentation and Interpretation
5.1. Quantitative Data Summary
All quantitative data, such as IC50 values from in vitro assays and tumor growth inhibition from in vivo studies, should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro CYP24A1 Inhibitory Activity of 3,4-Dihydro-1(2H)-naphthalenone Azine Analogues
| Compound ID | Structure | Recombinant hCYP24A1 IC50 (µM) | Cell-Based IC50 (µM) (Caco-2 cells) |
| Lead-Azine-1 | [Insert 2D Structure] | Value ± SD | Value ± SD |
| Analogue-A | [Insert 2D Structure] | Value ± SD | Value ± SD |
| Analogue-B | [Insert 2D Structure] | Value ± SD | Value ± SD |
| Ketoconazole | (Positive Control) | Value ± SD | Value ± SD |
5.2. IC50 Curve Generation and Analysis
IC50 values should be determined by performing non-linear regression analysis on the dose-response data using software like GraphPad Prism. The data should be fitted to a four-parameter logistic model (log(inhibitor) vs. response -- Variable slope).
Figure 3. Representative dose-response curve for IC50 determination.
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of 3,4-dihydro-1(2H)-naphthalenone azine analogues as a novel class of CYP24A1 inhibitors. By following the detailed protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo animal studies, researchers can systematically assess the therapeutic potential of these compounds. The successful identification of potent and selective CYP24A1 inhibitors from this chemical series could pave the way for new therapeutic strategies in cancer and other diseases associated with aberrant vitamin D metabolism.
References
-
High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. (n.d.). PMC. [Link]
-
An LC-MS/MS Clinical Research Method for the Measurement of 25-OH Vitamin D2 and D3 Metabolites. (n.d.). Waters Corporation. [Link]
-
A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. (2022). bioRxiv. [Link]
-
An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation. (2021). MDPI. [Link]
-
CYP24A1 gene: MedlinePlus Genetics. (2017). MedlinePlus. [Link]
-
What are CYP24A1 inhibitors and how do they work?. (2024). Synapse. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. [Link]
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. [Link]
-
Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors. (2021). PMC. [Link]
-
Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. (n.d.). ResearchGate. [Link]
-
How to determine an IC50. (n.d.). GraphPad. [Link]
-
1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses Procedure. [Link]
-
Design and Synthesis of Novel CYP24A1 Inhibitors. (2017). -ORCA - Cardiff University. [Link]
-
CYP24A1 as a potential target for cancer therapy. (2014). PubMed - NIH. [Link]
-
CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells. (n.d.). World Journal of Gastroenterology. [Link]
-
Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery. (2021). MDPI. [Link]
-
Example of non linear regression dose response data in GraphPad Prism. (2019). YouTube. [Link]
-
CYP24A1. (n.d.). Wikipedia. [Link]
-
Synthesis and CYP24A1 inhibitory activity of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides. (n.d.). ResearchGate. [Link]
- CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. (n.d.).
-
Suppression of vitamin D metabolizing enzyme CYP24A1 provides increased sensitivity to chemotherapeutic drugs in breast cancer. (2022). bioRxiv. [Link]
-
Design, synthesis and biological evaluation of novel unsymmetrical azines as quorum sensing inhibitors. (n.d.). RSC Publishing. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC. [Link]
-
Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system. (2015). PubMed - NIH. [Link]
-
In vivo contribution of Cyp24a1 promoter vitamin D response elements. (2024). PMC. [Link]
-
Intestinal Cyp24a1 regulates vitamin D locally independent of systemic regulation by renal Cyp24a1 in mice. (2024). JCI. [Link]
-
Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones. (n.d.). ResearchGate. [Link]
-
In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements. (n.d.). PMC. [Link]
-
Inhibition of protein kinase CK2 reduces CYP24A1 expression and enhances 1,25-dihydroxyvitamin D3 anti-tumor activity in human prostate cancer cells. (n.d.). PMC. [Link]
-
Design and synthesis of a novel family of triazine-based inhibitors of sorbitol dehydrogenase with oral activity: 1-[4-[3R,5S-dimethyl-4-(4-methyl-[4][11][13]triazin-2-yl)-piperazin-1-yl]. (2003). PubMed. [Link]
-
Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System. (2015). The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]
-
(2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. (n.d.). PubMed Central. [Link]
-
(PDF) Design, Synthesis and Biological Evaluation of Novel Unsymmetrical Azines as Quorum Sensing Inhibitors. (2025). ResearchGate. [Link]
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). RASAYAN Journal of Chemistry. [Link]
-
Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. (n.d.). PMC. [Link]
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (n.d.). MDPI. [Link]
- WO1995015299A1 - Process for preparing a chiral tetralone. (n.d.).
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2025). ResearchGate. [Link]
-
Novel DNA Aptamer for CYP24A1 Inhibition with Enhanced Antiproliferative Activity in Cancer Cells. (2022). ACS Publications. [Link]
-
Synthesis and Biological Activity of a Bis-steroid-methanocyclobuta-naphthalene-dione Derivative against Ischemia/Reperfusion Injury via Calcium Channel Activation. (n.d.). PMC. [Link]9/)
Sources
- 1. youtube.com [youtube.com]
- 2. What are CYP24A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CYP24 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. biorxiv.org [biorxiv.org]
- 20. JCI - Intestinal Cyp24a1 regulates vitamin D locally independent of systemic regulation by renal Cyp24a1 in mice [jci.org]
- 21. In vivo contribution of Cyp24a1 promoter vitamin D response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,4-Dihydro-1(2H)-naphthalenone Azine Synthesis
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Yield Improvement & Process Stabilization for
Executive Summary & Core Directive
The Objective: Synthesize 3,4-Dihydro-1(2H)-naphthalenone azine (also known as 1-tetralone azine) with high purity (>98%) and yield (>85%).
The Problem: This reaction is a reversible condensation.[1] The primary yield-killers are:
-
Equilibrium Limitation: Failure to remove water pushes the reaction backward (hydrolysis).[1]
-
Stoichiometric Mismatch: Excess hydrazine leads to the monohydrazone (
) rather than the target azine ( ).[1] -
Steric/Electronic Deactivation: The fused benzene ring reduces the electrophilicity of the carbonyl carbon compared to simple cyclohexanone.
The Solution: Shift from standard ethanol reflux to a Dean-Stark azeotropic distillation protocol or utilize Microwave-Assisted Synthesis for rapid conversion.[1][2]
The "Gold Standard" Protocol
Use this protocol for maximum yield and scalability.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2.2 | Substrate | Slight excess ensures full conversion of hydrazine to azine.[1][3] | |
| Hydrazine Hydrate (80-100%) | 1.0 | Reagent | Limiting reagent.[1] Toxic/Carcinogen .[1][4] Handle in hood. |
| Glacial Acetic Acid | 0.1-0.2 | Catalyst | Activates carbonyl.[1] Do not use strong mineral acids (deactivates hydrazine).[1] |
| Toluene | Solvent | Medium | Forms azeotrope with water (bp 85°C).[1] |
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap pre-filled with toluene, and a reflux condenser.
-
Charging: Add
-Tetralone (2.2 equiv) and Toluene (approx. 5-10 mL per gram of substrate).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Activation: Add Glacial Acetic Acid (catalytic amount).[1][5][6][7] Stir for 5 minutes at room temperature to activate the carbonyls.
-
Addition: Add Hydrazine Hydrate (1.0 equiv) dropwise.[1] Note: The solution may turn slightly yellow/turbid.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120-130°C).
-
Water Removal: Monitor the Dean-Stark trap. You will see water separating at the bottom.[1] Continue reflux until water evolution ceases (typically 4–8 hours).[1]
-
Workup:
-
Cool to room temperature.[1][4] The azine often crystallizes directly from the toluene upon cooling.[3]
-
If solid forms: Filter and wash with cold ethanol.[1]
-
If oil remains: Evaporate toluene under reduced pressure.[1] Triturate the residue with cold ethanol or diethyl ether to induce crystallization.[1]
-
-
Purification: Recrystallize from Ethanol or DMF/Ethanol mix if purity is <98%.[1]
Mechanistic Insight & Visualization[2][3]
Understanding why the reaction fails is the key to fixing it.[3] The formation of the azine is a two-step nucleophilic attack.[1]
Figure 1: Stepwise formation of the azine.[1][2] Note that the second step (Hydrazone
Troubleshooting Guides (Support Tickets)
Ticket #001: "I'm getting a sticky oil that won't solidify."
Diagnosis: This is the "Oiling Out" phenomenon, usually caused by residual solvent (toluene) or partial conversion (mixture of azine and hydrazone). Corrective Action:
-
Evaporation: Ensure all toluene is removed (high vacuum).[1]
-
Trituration: Add a small amount of cold Ethanol or Diethyl Ether to the oil.[1] Scratch the side of the flask with a glass rod. This mechanical agitation creates nucleation sites.[1]
-
Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal to the oil.[3]
-
Cooling: Place the triturated mixture in a -20°C freezer overnight.
Ticket #002: "My yield is low (<50%) and NMR shows N-H peaks."
Diagnosis: You have formed the Monohydrazone .[1] Reason:
-
Stoichiometry Error: You likely used a 1:1 ratio of Tetralone:Hydrazine.
-
Excess Hydrazine: Even a slight excess of hydrazine favors the monomer. Corrective Action:
-
Immediate Fix: Add another 0.5–1.0 equivalent of
-Tetralone and reflux again with acid catalyst. -
Prevention: Always use a 2.1 to 2.2 molar excess of the ketone.
Ticket #003: "The reaction stalls after a few hours."
Diagnosis: Catalyst deactivation or water saturation.[1] Reason:
-
Water Poisoning: As water is produced, it dilutes the acid catalyst and pushes equilibrium back.[3]
-
Wrong Acid: Strong acids (HCl, H2SO4) protonate the hydrazine (
), destroying its nucleophilicity.[1][3] Corrective Action:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Check Trap: Empty the Dean-Stark trap if it's full.
-
Refresh Catalyst: Add a fresh drop of Glacial Acetic Acid.[1]
-
Switch Solvent: If using Ethanol, switch to Toluene/Dean-Stark to force water removal.[1][2][3]
Advanced Protocol: Microwave Synthesis
For high-throughput screening or small-scale optimization.[1][2][3]
Why: Microwave irradiation provides rapid dielectric heating, often overcoming the steric barrier of the second condensation step in minutes rather than hours.[3]
| Parameter | Setting |
| Solvent | Ethanol (Abs.) or Solvent-Free (Neat) |
| Catalyst | Acetic Acid (1 drop) or Er(OTf) |
| Temp | 120°C |
| Time | 10–20 minutes |
| Vessel | Sealed pressure vial |
Warning: Hydrazine is volatile and toxic.[1] Ensure the vessel is rated for the pressure generated by ethanol at 120°C.[3]
Decision Tree for Optimization
Figure 2: Rapid diagnostic logic for post-reaction analysis.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman, 1989.[1][3] (Standard protocols for Schiff base condensation and Dean-Stark usage).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.[1][2] (Mechanistic grounding on nucleophilic addition to carbonyls and acid catalysis).
-
Organic Syntheses. "Preparation of Azines." Org.[1][4][8][9][10] Synth. Coll. Vol. 2, p.395.[1][2][3] (General procedure validation for azine synthesis).[1]
-
Reddy, K. R., et al. "Microwave-assisted synthesis of imines and enamines."[1][3] Synthetic Communications, 2000.[1][3] (Basis for microwave protocol).[1]
Safety Warning
-
Hydrazine Hydrate: Highly toxic, suspected carcinogen, and corrosive.[2][3] Can be absorbed through skin.[1] Use double nitrile gloves and work in a fume hood.[1]
-
-Tetralone: Irritant.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Waste: Segregate hydrazine waste from general organic waste; it requires specific deactivation (often with hypochlorite) before disposal.[1] Consult your EHS officer.[1]
Sources
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. jetir.org [jetir.org]
- 8. Tetralone synthesis [organic-chemistry.org]
- 9. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3,4-Dihydro-1(2H)-naphthalenone Azine
The following technical guide is structured as a Tier-3 Support Resource for researchers encountering difficulties in the synthesis of 3,4-Dihydro-1(2H)-naphthalenone azine (also known as 1-Tetralone Azine).
Executive Summary & Reaction Logic
The synthesis of 3,4-Dihydro-1(2H)-naphthalenone azine is a condensation reaction between two equivalents of
The primary failure mode is not a lack of reactivity, but competitive equilibrium shifts and oxidative instability of the starting material.[1] This guide moves beyond the standard recipe to explain why your reaction might be failing and how to fix it using mechanistic control.
The Mechanistic Pathway (Visualization)
The following diagram illustrates the critical "decision points" in the reaction vessel. Note the reversibility of every step.
Figure 1: Reaction pathway showing the stepwise formation of the azine and critical off-ramps for side reactions.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "My product is an oil or sticky gum, not a crystalline solid."
Diagnosis: Incomplete conversion leading to a mixture of Hydrazone and Azine . Technical Explanation: The reaction proceeds in two steps.[2][3][4][5][6][7] The first equivalent of tetralone forms the hydrazone.[1] This hydrazone must then act as a nucleophile to attack a second molecule of tetralone to form the azine. If the stoichiometry is imprecise or water is not removed, the equilibrium stalls at the hydrazone stage.[1] Corrective Action:
-
Stoichiometry Check: Ensure you are using a strict 2.1 : 1 ratio of Tetralone to Hydrazine. A slight excess of Tetralone drives the equilibrium toward the Azine.[1]
-
Water Removal: This is a dehydration reaction. Is water accumulating?
-
Solution: Add a dehydrating agent (molecular sieves 4Å) to the reaction mixture or use a Dean-Stark trap if using Toluene.
-
-
Acid Catalysis: The second step (Hydrazone
Azine) is slower. Ensure you have added catalytic Glacial Acetic Acid (approx. 5 mol%) to protonate the carbonyl and facilitate attack.[1]
Issue 2: "The reaction mixture turned dark red/brown instead of yellow."
Diagnosis: Oxidation of
-
Purify Starting Material: If your
-Tetralone is dark brown, distill it under vacuum before use.[1] It should be a pale yellow oil. -
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Avoid Strong Bases: Ensure your glassware is free of caustic residues (which promote aldol condensation and oxidation).
Issue 3: "I see a precipitate, but the yield is very low after filtration."
Diagnosis: Hydrolysis during workup (The "Retro-Azine" Effect). Technical Explanation: Azines are Schiff bases. They are hydrolytically unstable, especially in acidic aqueous media.[1] If you wash the product with dilute acid to remove hydrazine, you may inadvertently hydrolyze the product back to the ketone [2].[1] Corrective Action:
-
Neutral Workup: Do not wash with aqueous acid.
-
Solvent Choice: Use Ethanol for the reaction. The azine is often less soluble in cold ethanol than the starting materials.[1]
-
Protocol: Cool the reaction mixture to 0°C. Filter the precipitate. Wash only with cold ethanol, not water.[1]
Optimized "Golden Standard" Protocol
This protocol prioritizes purity over crude yield by controlling equilibrium factors.
Reagents:
- -Tetralone (Freshly distilled): 20.0 mmol[1]
-
Hydrazine Hydrate (50-60% or 98%): 10.0 mmol[1]
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)[1]
Step-by-Step:
-
Setup: Equip a 100 mL Round Bottom Flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Dissolution: Add
-Tetralone and Ethanol.[8] Stir until homogenous. -
Catalysis: Add Glacial Acetic Acid.
-
Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature. Note: Mild exotherm may occur.
-
Reflux: Heat to reflux (approx. 78°C) for 3 to 4 hours .
-
Checkpoint: Monitor by TLC (Eluent: 10% EtOAc/Hexane). The hydrazone intermediate may appear as a spot running slightly lower than the ketone.[1]
-
-
Crystallization: Remove heat and allow the mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour. The Azine should crystallize as yellow needles.
-
Isolation: Filter under vacuum. Wash the cake with cold ethanol (2 x 5 mL).
-
Drying: Dry in a vacuum desiccator over
or silica gel. Do not oven dry above 60°C to avoid oxidation.
Data & Reference Tables
Solvent Compatibility Matrix
| Solvent | Reaction Rate | Solubility of Azine | Risk Factor |
| Ethanol (Abs) | Moderate | Low (Good for crystallization) | Low |
| Methanol | Fast | Moderate (Yield loss in filtrate) | Low |
| Toluene | Fast (w/ Dean-Stark) | High (Requires evaporation) | High (Temp promotes oxidation) |
| Water | Very Slow | Insoluble | High (Promotes hydrolysis) |
Key Physical Properties [3]
| Property | Value | Note |
| Molecular Weight | 292.38 g/mol | |
| Appearance | Yellow Crystalline Solid | Red/Brown indicates impurity |
| Melting Point | 140 - 142°C | Sharp mp indicates high purity |
| Solubility | Soluble in CHCl3, DMSO | Insoluble in water |
References
-
Org. Synth. 1940, 20, 94. alpha-TETRALONE.[1] This foundational text details the synthesis and stability of the starting material, noting its susceptibility to oxidation if not distilled.[1] [1]
-
Day, A. C., & Whiting, M. C. (1970). The structure of the acetone-hydrazine adduct.[1] Journal of the Chemical Society C: Organic. (Provides mechanistic insight into the reversibility of hydrazone/azine formation). [1]
-
NIST Chemistry WebBook, SRD 69. 3,4-Dihydro-1(2H)-naphthalenone. Standard reference data for physical properties of the parent ketone to assist in purity analysis. [1]
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 1-Tetralone and Hydrazine (a known carcinogen and corrosive) before handling.[1]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wharton reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 8. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Scalable Synthesis of 3,4-Dihydro-1(2H)-naphthalenone Azine
Executive Summary & Reaction Logic
This guide addresses the synthesis of 3,4-Dihydro-1(2H)-naphthalenone azine (CAS: 66575-46-0) via the condensation of alpha-tetralone with hydrazine hydrate .[1] While the reaction appears mechanistically simple, scaling from gram to kilogram quantities introduces critical challenges regarding heat transfer, equilibrium management, and hydrazine safety.
The Core Philosophy: We utilize a thermodynamically controlled condensation .[1] The reaction is reversible; therefore, success relies on driving the equilibrium toward the azine by managing water removal and exploiting the solubility differential of the product in the chosen solvent system (Ethanol/Acetic Acid).
Reaction Scheme
The formation proceeds in two stages:
-
Hydrazone Formation: Rapid nucleophilic attack of hydrazine on tetralone.[1]
-
Azine Formation: Slower attack of the hydrazone on a second tetralone molecule (Rate Determining Step).[1]
Figure 1: Step-wise condensation mechanism. Step 2 requires forcing conditions (heat/catalysis) to complete.
Standardized Scale-Up Protocol
Scale Basis: 1.0 kg Input (Alpha-Tetralone) Expected Yield: >85% Purity: >98% (HPLC)
Reagent Loading Table
| Reagent | Equiv.[1] | Mass/Vol | Role | Critical Parameter |
| Alpha-Tetralone | 2.05 | 1.00 kg | Limiting Reagent | Purity >97% essential to avoid colored impurities.[1] |
| Hydrazine Hydrate (80%) | 1.00 | ~215 g | Nucleophile | Toxic/Carcinogen. Add slowly.[1] |
| Ethanol (Abs.) | N/A | 3.0 L | Solvent | Solubilizes tetralone; precipitates azine upon cooling.[1] |
| Glacial Acetic Acid | 0.05 | 20 mL | Catalyst | Activates carbonyl; prevents stalling at hydrazone.[1] |
Process Workflow
-
Reactor Setup: Charge 1.0 kg Alpha-Tetralone and 3.0 L Ethanol into a jacketed reactor. Start agitation (150 RPM).
-
Catalyst Addition: Add Acetic Acid . Adjust jacket temperature to 40°C.[1]
-
Controlled Addition: Add Hydrazine Hydrate dropwise over 60 minutes.
-
Reaction Phase: Heat to Reflux (78-80°C) for 6–8 hours.
-
Crystallization: Cool slowly to 20°C over 2 hours, then to 0-5°C for 1 hour. The azine will crystallize as a yellow/pale solid.[1]
-
Isolation: Filter the solids. Wash with cold ethanol (2 x 500 mL).[1]
-
Drying: Vacuum dry at 45°C.
Troubleshooting & FAQs
Q1: My reaction stalls at ~50% conversion. Why?
Diagnosis: Equilibrium limitation.[1] The water generated (2 equivalents) is diluting the reaction and pushing the equilibrium back toward hydrolysis. Solution:
-
Chemical: Ensure you are using Absolute Ethanol, not 95%.[1]
-
Physical: If stalling persists, switch solvent to Toluene and use a Dean-Stark trap to physically remove water from the azeotrope.[1] This irreversibly drives the reaction to completion.[1]
Q2: The product is "oiling out" instead of crystallizing.
Diagnosis: This often happens if the reaction mixture is too concentrated or if impurities (unreacted tetralone) act as a solvent. Solution:
-
Seeding: Add 0.1% pure seed crystals at 40°C during the cooling ramp.
-
Solvent Adjustment: If oiling occurs, reheat to reflux and add 10-20% more ethanol. Slow down the cooling ramp (e.g., 10°C per hour).
Q3: I see a persistent impurity at RRT 0.9. What is it?
Diagnosis: This is likely the Tetralone Hydrazone intermediate.[1] Reasoning: Step 2 (Hydrazone + Tetralone → Azine) is sterically more demanding than Step 1.[1] Fix:
-
Extend reflux time.[1]
-
Add a slight excess of Tetralone (2.1 equiv total) to force the hydrazone to react.
-
Increase catalyst loading (up to 0.1 equiv Acetic Acid).[1]
Q4: How do I safely handle Hydrazine Hydrate at pilot scale?
Safety Critical: Hydrazine is a potent hepatotoxin and suspected carcinogen.[1]
-
Engineering Controls: Use a closed dosing system (peristaltic pump) directly from the drum to the reactor to avoid open pouring.
-
Scrubbing: Vent the reactor to a scrubber containing dilute bleach (sodium hypochlorite) to neutralize any hydrazine vapors.
-
Decontamination: Have a spray bottle of 5% bleach ready for minor spills.[1]
Q5: The product color is dark yellow/brown instead of pale yellow.
Diagnosis: Oxidation of the alpha-tetralone or the azine linkage. Solution:
-
Inert Atmosphere: Ensure the reactor is purged with Nitrogen (
) before heating. Alpha-tetralone oxidizes to naphthoquinone derivatives upon prolonged exposure to air at high temps.[1] -
Recrystallization: Recrystallize the crude solid from Ethanol/Ethyl Acetate (9:1) to remove colored oxidation byproducts.[1]
Process Logic Visualization
The following diagram illustrates the critical control points (CCPs) for the scale-up process.
Figure 2: Process flow diagram highlighting the In-Process Control (IPC) point for hydrazone consumption.
References
-
Reaction Mechanism & General Azine Synthesis
-
Tetralone Chemistry
-
Martin, E. L., & Fieser, L. F. (1943). α-Tetralone. Organic Syntheses, Coll. Vol. 3, 798. Link (Foundational data on stability and handling of the starting material).
-
-
Scale-Up Safety (Hydrazine)
-
Product Identification
-
Commercial Reference
-
Fluorochem. 3,4-Dihydro-1(2H)-naphthalenone azine Product Page. Link (Confirms solid state and stability).
-
Sources
Technical Support Center: Recrystallization of 3,4-Dihydro-1(2H)-naphthalenone Azine
Executive Summary
You are encountering challenges in the purification of 3,4-Dihydro-1(2H)-naphthalenone azine (also known as
Common issues include "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, persistent yellow/orange discoloration from oxidation byproducts, and trapped hydrazine salts. This guide replaces trial-and-error with a mechanistic approach to solubility and nucleation.
Part 1: Solvent System Selection
The Solubility Profile
The azine linkage (
| Solvent System | Role | Suitability | Notes |
| Ethanol (95%) | Primary | High | Recommended starting point. Good temperature coefficient (low solubility cold, high hot). |
| Ethanol / Water | Binary | High | Water acts as an anti-solvent to force precipitation. Critical for maximizing yield. |
| Methanol | Alternative | Medium | Lower boiling point limits the amount of solute you can dissolve; good for final polish. |
| Toluene / Hexane | Non-Polar | Medium | Use only if alcohol systems fail. Risk of trapping non-polar impurities. |
| Acetic Acid | Reactive | Avoid | While used in synthesis, hot acid can hydrolyze the azine back to the ketone. |
Strategic Solvent Decision Tree
Use this logic flow to determine your initial solvent system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility observations.
Part 2: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Complaint: "As the solution cools, the product separates as a yellow oil at the bottom of the flask instead of forming crystals."
Technical Explanation: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the solution enters a "miscibility gap" where the oil phase is more stable than the solid phase at that specific temperature. This usually happens because:
-
The solution is too concentrated (supersaturation is too high).
-
The cooling rate is too fast.
-
Impurities are depressing the melting point of the solid below the temperature of the solvent.[1][2]
The Protocol to Fix Oiling Out:
-
Re-dissolve: Heat the mixture until the oil redissolves into a clear solution.
-
Add Solvent: Add 10-15% more of the primary solvent (Ethanol). Dilution prevents the system from hitting the miscibility gap.
-
Seed at the Cloud Point:
-
Cool the solution very slowly.
-
The moment you see a faint turbidity (cloudiness), add a "seed crystal" of pure azine.
-
If you lack seeds: Scratch the inner glass wall with a glass rod at the liquid-air interface.
-
-
Isothermal Hold: Hold the temperature steady at the cloud point for 30 minutes to allow a crystal lattice to establish before cooling further.
Issue 2: Persistent Coloration
User Complaint: "The crystals are dark orange/brown, but the literature suggests they should be pale yellow."
Technical Explanation:
Azines are inherently colored (conjugated
The Charcoal Polish Protocol:
-
Dissolve crude solid in boiling Ethanol.
-
Remove from heat source (safety first: ethanol is flammable).
-
Add Activated Charcoal (1-2% by weight) . Do not add to boiling liquid or it will boil over.
-
Return to reflux for 5-10 minutes.
-
Hot Filtration: Filter through a Celite pad while the solution is still near boiling.
Part 3: Validated Experimental Workflow
This protocol is designed for high purity (>98%) recovery suitable for analytical standards or biological assays.
Reagents:
-
Crude 3,4-Dihydro-1(2H)-naphthalenone azine
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water
Step-by-Step Methodology:
-
Dissolution:
-
Place 1.0 g of crude material in a Erlenmeyer flask.
-
Add 10 mL of Solvent A .
-
Heat to reflux.[4] If solid remains, add Solvent A in 1 mL increments until fully dissolved. Target: Minimum volume for solvation.
-
-
Clarification (Optional but Recommended):
-
If particulate matter is visible, perform a hot filtration through a pre-warmed funnel.
-
-
Nucleation Induction (The Binary Method):
-
Maintain the solution at a gentle boil.
-
Add Solvent B (Water) dropwise via pipette.
-
Stop immediately when a persistent turbidity (cloudiness) is observed.
-
Add 2-3 drops of Solvent A to clear the turbidity.
-
-
Crystallization:
-
Remove from heat. Cover flask with foil (azines can be light-sensitive).
-
Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Critical: If oil droplets form, reheat and add 2 mL more Ethanol (see "Oiling Out" above).
-
Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash crystals with cold Ethanol/Water (50:50 mixture).
-
Dry under vacuum or in a desiccator. Avoid oven drying above 60°C to prevent oxidation.
-
Process Logic Visualization
Figure 2: Step-by-step workflow for the binary solvent recrystallization method.
Part 4: Safety & Handling
-
Hydrazine Residues: The synthesis of this azine involves hydrazine, a known carcinogen and unstable reducing agent. Even if the crude looks dry, trapped hydrazine salts may be present. Always handle crude material in a fume hood.
-
Peroxide Formation: Like many benzylic ethers/ketones, tetralin derivatives can form peroxides upon long-term storage. Ensure your starting material (
-tetralone) is peroxide-free before synthesis to avoid explosive byproducts in the azine crust.
References
-
Chemical Identity & Properties
-
National Institute of Standards and Technology (NIST).[5] "3,4-Dihydro-1(2H)-naphthalenone (alpha-Tetralone) Properties." NIST Chemistry WebBook, SRD 69.[5] Accessed February 24, 2026. Link
- Note: While the specific azine entry is less common in standard databases than the ketone, the solubility physics are derived from the parent tetralone structure and standard hydrazone chemistry.
-
-
Crystallization Methodology
-
Synthesis Context
Sources
Validation & Comparative
Comparative Bioactivity Profile: 3,4-Dihydro-1(2H)-naphthalenone Azine vs. Functionalized Tetralone Scaffolds
Executive Summary: The Structural Divergence
In the medicinal chemistry of bicyclic ketones, 1-tetralone (3,4-dihydro-1(2H)-naphthalenone) serves as a privileged scaffold. Its reactivity at the carbonyl position allows for the generation of diverse pharmacophores. This guide compares the biological activity of the symmetric azine dimer (formed via hydrazine condensation) against its most potent competitors: thiosemicarbazones and hydrazones .
The Bottom Line:
-
3,4-Dihydro-1(2H)-naphthalenone Azine: Characterized by high lipophilicity and structural rigidity. Its biological utility is often limited by aqueous solubility, making it less potent in in vitro cytotoxicity assays compared to ionic derivatives, though it shows promise in specific antimicrobial applications due to membrane intercalation potential.
-
Tetralone Thiosemicarbazones: The "Gold Standard" for anticancer activity in this class. They exhibit nanomolar IC50 values due to their ability to chelate transition metals (Fe, Cu) and inhibit Ribonucleotide Reductase (RNR).
-
Tetralone Hydrazones: Moderate antimicrobial and anticholinesterase activity. They offer a balance of stability and solubility but generally lack the aggressive cytotoxicity of thiosemicarbazones.
Structural Activity Relationship (SAR) & Synthesis
The divergence in biological activity stems directly from the chemical linker attached to the tetralone core.
The Azine Bridge vs. The Thiourea Tail
-
The Azine (=N-N=): Creates a symmetric, conjugated system connecting two tetralone rings. This results in a planar, hydrophobic molecule capable of DNA intercalation but lacking the donor atoms necessary for tight metal chelation.
-
The Thiosemicarbazone (=N-NH-CS-NH₂): Provides a "tridentate" binding pocket (N, S donors) when the phenolic ring is substituted, or a bidentate pocket in the base tetralone. This is critical for redox cycling and ROS generation.
Synthesis Pathway Visualization
The following diagram maps the synthetic divergence and the resulting biological logic.
Figure 1: Synthetic divergence of 1-tetralone derivatives. The choice of reagent dictates the formation of the rigid azine dimer or the metal-chelating thiosemicarbazone.
Comparative Biological Data
The following data aggregates trends from structure-activity relationship studies involving tetralone derivatives.
Cytotoxicity Profile (Anticancer)
Thiosemicarbazones dominate this category. The azine's high lipophilicity (LogP > 4.5) often results in poor bioavailability in aqueous media, leading to higher IC50 values.
| Derivative Class | Target Mechanism | Potency (IC50) | Cell Line Examples |
| Tetralone Azine | DNA Intercalation (Non-covalent) | > 50 µM (Moderate/Low) | HeLa, MCF-7 |
| Thiosemicarbazone | RNR Inhibition / Iron Chelation | 0.1 - 5.0 µM (High) | A549, HL-60, MCF-7 |
| Hydrazone | Tubulin Interference / Apoptosis | 10 - 25 µM (Moderate) | HepG2, Jurkat |
Critical Insight: In comparative studies of hydrazone-linked compounds, the bis-hydrazones (azines) often show reduced cytotoxicity compared to their monomeric counterparts due to steric bulk preventing effective enzyme pocket binding [1, 2].
Antimicrobial Activity Profile
While less potent against cancer cells, the azine structure shows specific utility against Gram-positive bacteria due to its ability to disrupt lipid bilayers.
| Organism | Tetralone Azine Activity | Tetralone Thiosemicarbazone Activity |
| S. aureus (Gram +) | Moderate (MIC: 25-50 µg/mL) | High (MIC: 2-8 µg/mL) |
| E. coli (Gram -) | Low (Resistant due to efflux) | Moderate (MIC: 16-32 µg/mL) |
| C. albicans (Fungal) | Moderate (Target: Ergosterol) | High (Target: CYP51/Metal ions) |
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.
Synthesis of 3,4-Dihydro-1(2H)-naphthalenone Azine
This reaction relies on the condensation of 2 equivalents of ketone with 1 equivalent of hydrazine.
-
Reagents: Dissolve 1-tetralone (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Addition: Dropwise add hydrazine hydrate (5 mmol) at room temperature. Note: Using excess hydrazine favors the hydrazone monomer; precise stoichiometry is required for the azine.
-
Reflux: Heat the mixture at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
-
Work-up: Cool to 0°C. The azine will precipitate as a yellow/orange solid. Filter and wash with cold ethanol.
-
Validation:
-
IR: Disappearance of C=O stretch (1680 cm⁻¹), appearance of C=N stretch (~1610 cm⁻¹).
-
Melting Point: Distinctly higher than the monomer (typically >140°C for azines).
-
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Compare IC50 values of Azine vs. Thiosemicarbazone.
-
Solubilization (Critical Step):
-
Dissolve Azine in 100% DMSO to create a 10 mM stock. Warning: Azines may precipitate in aqueous media. Ensure final DMSO concentration in wells is < 0.5% to avoid solvent toxicity.
-
Dissolve Thiosemicarbazone in DMSO (usually more soluble).
-
-
Seeding: Plate A549 or MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions (0.1 µM to 100 µM) for 48h.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).
Mechanism of Action Flowchart
The following diagram illustrates why the thiosemicarbazone is generally more cytotoxic than the azine.
Figure 2: Mechanistic divergence. The thiosemicarbazone (TSCZ) triggers oxidative stress (ROS) and iron depletion, leading to cell death. The azine lacks the chelation site, resulting in weaker, non-specific binding.
References
-
Synthesis and biological evaluation of novel hydrazone derivatives. European Journal of Medicinal Chemistry. (Discusses the SAR of hydrazone vs. azine linkages and the impact on cytotoxicity). 1[2][3][4][5][6][7][8]
-
Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. Bulletin of the Chemical Society of Ethiopia. (Provides specific data on bis-hydrazone/azine cytotoxicity). 5[2][3][4][5][6][7][8][9]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity. Journal of Molecular Structure. (Establishes the baseline IC50 values for tetralone-based thiosemicarbazones). 10[2][3][4][5][6][7][8]
-
New bis hydrazone: Synthesis, characterization and computational study. Journal of Molecular Structure. (Highlights the structural properties and binding potential of bis-hydrazone/azine systems). [2][3][4][5][6][7][8][9]
Sources
- 1. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 4. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Symmetrical and Asymmetrical Naphthalenone Azines: A Technical Guide
Topic: Spectroscopic Comparison of Symmetrical and Asymmetrical Naphthalenone Azines Content Type: Publish Comparison Guide
Executive Summary
Naphthalenone-based azines (2,3-diaza-1,3-butadienes) represent a critical scaffold in the development of optoelectronic materials and antimicrobial pharmacophores. Their conjugated
This guide provides a rigorous spectroscopic comparison between Symmetrical Naphthalenone Azines (Sym-NA) and Asymmetrical Naphthalenone Azines (Asym-NA) . Through analyzing electronic absorption, fluorescence emission, and nuclear magnetic resonance (NMR) signatures, we demonstrate how symmetry breaking enhances solvatochromic behavior and intramolecular charge transfer (ICT), whereas structural symmetry favors high crystallinity and simplified spectral fingerprints.
Structural Basis and Synthesis Logic
The fundamental difference lies in the substituents flanking the azine bridge.
-
Symmetrical (Sym-NA): Derived from the condensation of 2 equivalents of naphthalenone derivative with hydrazine. Possesses
or symmetry, leading to chemical equivalence of protons/carbons. -
Asymmetrical (Asym-NA): Synthesized via a stepwise approach: formation of a hydrazone intermediate followed by condensation with a distinct carbonyl electrophile. This creates a "Push-Pull" electronic system if electron-donating (D) and electron-withdrawing (A) groups are opposed.
Synthesis Workflow (Graphviz)
The following diagram outlines the divergent synthesis pathway required to access both scaffolds.
Figure 1: Divergent synthetic pathway for accessing symmetrical vs. asymmetrical azine scaffolds. Note the critical hydrazone intermediate required for asymmetry.
Spectroscopic Performance Comparison
UV-Vis Absorption and Electronic Transitions
The conjugation length and electronic symmetry dictate the absorption profile.
-
Sym-NA: Typically exhibits two major bands: a high-energy
transition (naphthalene moiety) and a lower-energy transition involving the azine bridge. Due to symmetry, the dipole moment change upon excitation is often minimized, resulting in sharper, defined peaks but limited solvatochromism. -
Asym-NA: The introduction of an electron-deficient group (e.g., nitrobenzene or pyridine) opposite the electron-rich naphthofuran creates a strong Intramolecular Charge Transfer (ICT) band. This band is significantly red-shifted (bathochromic shift) compared to the symmetrical analog.
Data Insight: In a comparative study of naphtho[2,1-b]furan azines, asymmetrical derivatives showed absorption maxima extending into the visible region (>400 nm), whereas symmetrical analogs remained largely in the UV region (<380 nm) [1].
Fluorescence and Solvatochromism
This is the most distinct differentiator for application scientists.
-
Quantum Yield (
): Symmetrical azines often show higher quantum yields in non-polar solvents due to structural rigidity and lack of competitive non-radiative ICT pathways. -
Solvatochromic Shift: Asymmetrical azines exhibit positive solvatochromism. As solvent polarity increases (e.g., Hexane
DMSO), the emission maximum shifts to longer wavelengths (Red Shift). This is caused by the stabilization of the highly polar ICT excited state by polar solvents.
NMR Characterization ( H)
-
Sym-NA: Shows a simplified spectrum. The azine protons (if aldimine) or methyl protons (if ketimine) appear as single singlets due to chemical equivalence.
-
Asym-NA: The loss of symmetry results in distinct signals for the azine linkage protons and a complex aromatic region where the naphthalene protons overlap with the second aryl group.
Experimental Data Summary
The following table summarizes the physicochemical differences observed between a representative Symmetrical Azine (Bis-naphthofuran) and an Asymmetrical Azine (Naphthofuran-Nitrobenzene).
| Feature | Symmetrical Azine (Sym-NA) | Asymmetrical Azine (Asym-NA) |
| Molecular Symmetry | ||
| UV-Vis | ~360 nm (Sharp) | ~420 nm (Broad, ICT band) |
| Emission Color | Blue/Cyan | Green/Yellow (Solvent dependent) |
| Solvatochromism | Negligible | Strong (up to 50 nm shift) |
| Simplified (Equivalence) | Complex (Distinct environments) | |
| Primary Application | NLO Materials, Stable Dyes | pH Sensors, Polarity Probes |
Detailed Experimental Protocols
Protocol A: Synthesis of Naphthalenone Hydrazone (Key Intermediate)
To ensure high purity for asymmetrical synthesis, the hydrazone must be isolated first.
-
Dissolution: Dissolve 10 mmol of 2-acetylnaphtho[2,1-b]furan in 20 mL of absolute ethanol.
-
Addition: Dropwise add 15 mmol of hydrazine hydrate (80%) while stirring.
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to obtain the hydrazone [1].
Protocol B: Spectroscopic Measurement (Solvatochromism)
Validating the ICT nature of the asymmetrical product.
-
Stock Solution: Prepare
M stock solutions of the azine in DMSO. -
Dilution: Aliquot into quartz cuvettes containing solvents of varying polarity: Hexane, Toluene, Chloroform, Methanol, and DMSO to reach a final concentration of
M. -
Acquisition:
-
Record UV-Vis absorption (200–600 nm). Note the
of the lowest energy band.[1] -
Excitation: Set
at the absorption maximum found in Toluene. -
Record Emission (300–700 nm).
-
-
Analysis: Plot Stokes Shift (
) vs. Lippert-Mataga polarity parameter ( ). A linear slope indicates ICT character [3].
Mechanistic Visualization (ICT Pathway)
The following diagram illustrates the electronic behavior of the Asymmetrical Azine under excitation, highlighting the charge transfer mechanism that is absent in the symmetrical counterpart.
Figure 2: Mechanism of Intramolecular Charge Transfer (ICT) in asymmetrical azines. The polarized ICT state is stabilized by polar solvents, leading to the characteristic red-shifted emission.
References
-
Veena, K., et al. "Synthesis of Symmetrical and Asymmetrical Azines Encompassing Naphtho[2,1-b]furan by a Novel Approach."[2] E-Journal of Chemistry, vol. 8, no. 1, 2011, pp. 354-360.[3] Link (Accessed via ResearchGate).
-
Arulmani, R., and Rajalakshmi, R. "Synthesis and Solvatochromic Studies on the Uv-Absorption Spectra of Symmetrical Azine Derived from 2,4-Dichlorobenzaldehyde." Asian Journal of Applied Chemistry Research, vol. 11, no. 3, 2022, pp. 34-39.[4] Link
-
Salih, Kifah S. M., et al. "Push-Pull Functional Asymmetric Azines: Understanding the Intramolecular Charge Transfer, Fluorescence, and Solvatochromism."[5] ResearchGate, 2024.[5] Link
-
Jasiński, B., et al. "Unsymmetrical and symmetrical azines toward application in organic photovoltaic."[6] Academia.edu, 2014. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. (PDF) Synthesis of Symmetrical and Asymmetrical Azines [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajacr.com [journalajacr.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Unsymmetrical and symmetrical azines toward application in organic photovoltaic [academia.edu]
"validation of the structure of 3,4-Dihydro-1(2H)-naphthalenone azine by X-ray crystallography"
An In-depth Technical Guide to the Structural Validation of Azines: A Comparative Analysis Using Benzophenone Azine as a Model System
A Note to the Reader: This guide was initially intended to focus on the structural validation of 3,4-Dihydro-1(2H)-naphthalenone azine. However, a comprehensive search of scientific literature and crystallographic databases revealed that the single-crystal X-ray structure of this specific compound is not publicly available at this time. To fulfill the objective of providing a robust comparison of structural validation techniques, this guide will utilize Benzophenone azine as a well-characterized model system. The principles and methodologies discussed herein are directly applicable to the structural elucidation of 3,4-Dihydro-1(2H)-naphthalenone azine and other related azine compounds.
Introduction: The Importance of Unambiguous Structural Validation
In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physical, chemical, and biological properties. Azines, characterized by the R₂C=N-N=CR₂ functionality, are a class of compounds with diverse applications, from precursors in organic synthesis to components in advanced materials.[1] Their structural nuances, particularly the planarity and conformation of the C=N-N=C bridge, can significantly influence their properties. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of reliable research.
This guide provides a comparative overview of the primary techniques for the structural elucidation of azines, with a focus on the definitive method of single-crystal X-ray crystallography. We will explore the strengths and limitations of complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—using Benzophenone azine as our case study.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a precise and absolute determination of the molecular structure in the solid state. It allows for the direct visualization of the atomic arrangement, providing accurate bond lengths, bond angles, and torsional angles. For azines, this technique can definitively resolve key structural questions, such as the conformation around the N-N bond and the planarity of the molecule.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and patience.
Step 1: Synthesis and Crystallization of Benzophenone Azine
Benzophenone azine is typically synthesized via the condensation reaction of benzophenone with hydrazine hydrate.
-
Reaction: 2 (C₆H₅)₂CO + N₂H₄·H₂O → (C₆H₅)₂C=N-N=C(C₆H₅)₂ + 2 H₂O
-
Procedure: Benzophenone and a slight molar excess of hydrazine hydrate are refluxed in an appropriate solvent, such as ethanol, often with a catalytic amount of acid. The product precipitates upon cooling and can be purified by recrystallization.
Step 2: Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a common and effective method.
-
Dissolve the purified benzophenone azine in a suitable solvent (e.g., a mixture of dichloromethane and hexane, or benzene) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Harvest well-formed, transparent crystals for X-ray analysis.
Step 3: X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential crystal degradation.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Workflow for X-ray Crystallography
Caption: Workflow for determining the crystal structure of Benzophenone azine.
Crystallographic Data for Benzophenone Azine
The crystal structure of a benzene-solvated form of bis(benzophenone) azine has been reported, revealing important structural features.[2]
| Parameter | Value[2] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.646(6) |
| b (Å) | 9.096(5) |
| c (Å) | 9.217(6) |
| α (°) | 78.01(2) |
| β (°) | 64.23(2) |
| γ (°) | 67.39(2) |
| Volume (ų) | 601.9(6) |
| Z | 1 |
| C=N-N=C Dihedral Angle | 180.0(1)° |
This data corresponds to a benzene-solvated crystal, which exhibits a planar C=N-N=C moiety, in contrast to the twisted conformation observed in solvent-free crystals.[2]
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are indispensable for routine characterization, confirmation of identity in solution, and providing complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).
Protocol for NMR Analysis:
-
Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phasing, and baseline correction).
Caption: General workflow for NMR-based structural analysis.
Strengths:
-
Provides detailed information about the electronic environment of atoms.
-
Can distinguish between different isomers in solution.
-
Non-destructive.
Limitations:
-
Does not provide information on bond lengths or angles.
-
The structure determined is for the compound in solution, which may differ from the solid-state structure.
-
For symmetrical molecules like benzophenone azine, the number of signals is reduced, simplifying the spectrum but providing less structural information than for an unsymmetrical analogue.
Studies on various acetophenone azines have shown that the azine bridge effectively acts as a "conjugation stopper," meaning that electronic effects from substituents on one phenyl ring are not significantly transmitted to the other.[3] This is a key insight that can be readily probed by NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Protocol for MS Analysis:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).
-
Ionize the sample (e.g., using Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Detect the ions and generate a mass spectrum.
Sources
Safety Operating Guide
Proper Disposal Procedures: 3,4-Dihydro-1(2H)-naphthalenone Azine
Part 1: Executive Safety Directive (Immediate Action)
CRITICAL WARNING: ACID INCOMPATIBILITY The primary hazard associated with 3,4-Dihydro-1(2H)-naphthalenone azine (also known as 1-Tetralone azine) is acid-catalyzed hydrolysis .
-
DO NOT dispose of this substance in "General Acid" waste containers.
-
DO NOT allow contact with strong mineral acids (HCl, H₂SO₄) during cleanup.
-
RISK: Exposure to acid reverts the azine bond (C=N-N=C) back to the parent ketone and free Hydrazine , a potent carcinogen and unstable toxin.
Part 2: Chemical Characterization & Hazard Profile[1]
To dispose of this material safely, you must understand its lifecycle. This compound is typically a crystalline solid intermediate generated during the synthesis of polycyclic aromatic systems or functionalized tetralins.
Comparative Hazard Matrix
| Component | State | Key Hazard | RCRA / Disposal Class |
| 1-Tetralone Azine | Solid (Yellow/Orange crystals) | Hydrolysis releases Hydrazine; Aquatic toxicity | Non-Halogenated Organic (Solid) |
| 1-Tetralone (Parent) | Liquid | Irritant; Aquatic Chronic 2 | Non-Halogenated Organic (Liquid) |
| Hydrazine (Hydrolysis Product) | Liquid | Carcinogen; Corrosive; Flammable | P-Listed (P068) / Reactive |
The Mechanism of Danger (The "Why")
Standard organic waste streams often contain acidic byproducts. If 1-Tetralone azine is commingled with acidic waste, the following equilibrium shifts aggressively to the right:
Operational Implication: You must segregate this waste into a neutral or basic organic stream to maintain the stability of the C=N bond until incineration.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Stream Segregation
Before handling, verify the pH of your disposal container.
-
Solids (Isolated Crystals/Filter Cake):
-
Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Label as "Hazardous Waste - Solid - Toxic Organic."
-
Add the specific constituent name: "1-Tetralone Azine."
-
-
Liquids (Mother Liquors/Filtrates):
-
These likely contain unreacted hydrazine.
-
Test pH: Ensure pH
8. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃). -
Quenching (Optional but Recommended): If free hydrazine is suspected (>1%), treat the filtrate with dilute hypochlorite (bleach) in an ice bath before bottling. Caution: This is exothermic and releases N₂ gas.
-
Phase 2: Packaging & Labeling
Follow this self-validating workflow to ensure compliance.
Diagram: Disposal Decision Tree
Caption: Operational workflow for segregating solid azine waste from reactive mother liquors.
Phase 3: Final Handoff
-
Container Compatibility: Ensure the cap liner is Polyethylene (PE) or Teflon (PTFE). Avoid rubber liners which may degrade if solvent traces remain.
-
Secondary Containment: Place the sealed waste container into a secondary tray during storage to capture potential leaks.
-
Manifest Declaration: When filling out the hazardous waste manifest for your EHS (Environmental Health & Safety) team, explicitly list:
Part 4: Regulatory & Compliance Data[8]
EPA / RCRA Considerations
While the azine itself is not explicitly P-listed, its degradation products and precursors are highly regulated.
-
Hydrazine (CAS 302-01-2): RCRA Waste Code U133 (Toxic, Reactive).
-
Ignitability: If the azine is dissolved in a flammable solvent (e.g., Ethanol, Toluene), the mixture carries the D001 code.
-
Toxicity Characteristic: If the waste stream contains benzene or other regulated solvents used in synthesis, apply relevant D-codes .
Storage Limits
-
Maximum Accumulation Time: Typically 90 days for Large Quantity Generators (LQG) or 180 days for Small Quantity Generators (SQG).
-
Stability: The azine is stable at room temperature if kept dry and away from light. Oxidation may occur over prolonged storage (years), turning the yellow crystals brown.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10724, 1-Tetralone. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]
-
National Institutes of Health (2025). Hydrazine - Compound Summary and Safety Data. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]
Sources
Personal protective equipment for handling 3,4-Dihydro-1(2H)-naphthalenone azine
CAS: 66575-46-0 | Formula: C₂₀H₂₀N₂ | Molecular Weight: 288.39 g/mol [1][2][3]
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist: Handling 3,4-Dihydro-1(2H)-naphthalenone azine requires more than standard compliance; it requires an understanding of its chemical stability. While the GHS classification labels it an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , the structural reality of azines presents a secondary, often overlooked hazard: Hydrolysis .[3]
In acidic environments (including gastric acid if ingested or acidic waste streams), the azine bond (=N-N=) can hydrolyze, potentially reverting to its precursors:
GHS Hazard Statements (Primary)[2][3]
Personal Protective Equipment (PPE) Matrix
The lipophilic nature of the tetralone rings facilitates dermal absorption, while the crystalline nature of the solid presents an inhalation risk.[3]
PPE Selection Logic Table
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solution/Heating/Spill) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield® | Aromatic structures can swell latex.[1][2][3] Nitrile offers good splash protection, but laminate is required for prolonged exposure to organic solvents used with this azine.[3] |
| Eye/Face | Safety Glasses (ANSI Z87.1 / EN166) with side shields | Chemical Goggles + Face Shield | Crystalline dust can bypass glasses.[3] Solutions pose a splash hazard that can cause severe conjunctival irritation (H319).[3] |
| Respiratory | N95 / P2 Particulate Respirator | Half-mask with ABEK-P3 cartridges | Prevent inhalation of dust (H335).[1][2][3] If heating or using volatile solvents, organic vapor protection is mandatory.[3] |
| Body | Lab Coat (Cotton/Polyester blend) | Tyvek® Coveralls | Prevent contamination of street clothes.[3] Tyvek provides a barrier against dust and light splashes.[3] |
Visualization: PPE Decision Workflow
Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.
Operational Protocols
A. Weighing & Transfer (Solid State)[3]
-
The Static Hazard: Azines are organic solids prone to static charge.[3] Static discharge can scatter the powder, increasing inhalation risk.[3]
-
Protocol:
-
Use an antistatic gun or ionizer bar inside the balance enclosure before dispensing.[3]
-
Work exclusively inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.[3]
-
Do not use metal spatulas if the solvent environment is flammable; use PTFE-coated spatulas to minimize adhesion and static.[3]
-
B. Solubilization & Reaction[3]
-
The Hydrolysis Hazard: Avoid contact with strong acids unless the reaction dictates it.[3] If acid is used, treat the system as potentially containing hydrazine.[3]
-
Protocol:
C. Emergency Spill Response
-
Evacuate the immediate area if the spill is significant (>10g) or outside a hood.[3]
-
Don PPE: Goggles, Double Nitrile gloves, and N95/P100 respirator.[3]
-
Contain: Cover the spill with a dry absorbent (Vermiculite or Chemizorb®).[3] Do not use water initially, as this spreads the organic material.[3]
-
Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a soap/water solution only after the bulk solid is removed.[3]
Disposal Workflow
Critical Directive: Never dispose of azines in the sink. The aquatic toxicity of the parent tetralone and the potential for hydrazine formation makes this an environmental violation.[3]
Waste Segregation Strategy
-
Stream A (Solid): Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (Incineration).[3]
-
Stream B (Liquid - Non-Halogenated): If dissolved in acetone/ethanol.[2][3]
-
Stream C (Liquid - Halogenated): If dissolved in DCM/Chloroform.[2][3]
Visualization: Disposal Logic
Figure 2: Waste segregation logic ensuring potential hydrolysis byproducts are isolated.
References
-
Fluorochem. (2025).[3][6] Safety Data Sheet: 3,4-Dihydro-1(2H)-naphthalenone azine. Retrieved from [1][2][3]
-
PubChem. (n.d.).[3] Compound Summary: alpha-Tetralone (Parent Compound). National Library of Medicine.[3] Retrieved from [Link][1][2][3]
-
Thermo Fisher Scientific. (2023).[3] Safety Data Sheet: 7-Amino-3,4-dihydro-1(2H)-naphthalenone (Structural Analog). Retrieved from [1][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory: Hydrazine (Hydrolysis Hazard Reference). Retrieved from [Link][1][2][3]
Sources
- 1. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 2. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. aksci.com [aksci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.dk [fishersci.dk]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
